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molecular formula C27H23N B1287010 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 897671-69-1

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B1287010
M. Wt: 361.5 g/mol
InChI Key: QRMLAMCEPKEKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126970B2

Procedure details

50 g of bromo-9,9-dimethyl-9H-fluorene (183 mmol), 38 g of p-phenylaniline (220 mmol), 1.5 g of DPPF (2.7 mmol), 0.5 g of palladium(II)acetate and 45 g of sodium tert-butoxide (486 mmol) are heated at the boil in 1.5 l of toluene under a protective-gas atmosphere for 18 h. The mixture is subsequently partitioned between toluene and water, and the organic phase is washed three times with water, dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 33 g (91.5 mmol, 50%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:14]2[C:13]([CH3:16])([CH3:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:17]1([C:23]2[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:23]1([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:24]=[CH:25][C:26]([NH:27][C:3]2[CH:4]=[CH:5][C:6]3[C:7]4[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:13]([CH3:16])([CH3:15])[C:14]=3[CH:2]=2)=[CH:28][CH:29]=1 |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=CC=2C3=CC=CC=C3C(C12)(C)C
Name
Quantity
38 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
45 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is subsequently partitioned between toluene and water
WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue which remains is recrystallised from heptane/ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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